molecular formula C9H13NO5 B13153700 5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid CAS No. 13672-05-4

5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid

Cat. No.: B13153700
CAS No.: 13672-05-4
M. Wt: 215.20 g/mol
InChI Key: XKJNBGXNIAOMQB-UHFFFAOYSA-N
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Description

5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a propan-2-yl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the propan-2-yl group and the carboxylic acid functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and a dicarboxylic acid derivative, the cyclization can be achieved using reagents such as acetic anhydride or other dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in the position and nature of substituents.

    Proline derivatives: Compounds like proline and its derivatives have similar structural features but may have different functional groups.

Uniqueness

5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group, propan-2-yl group, and two carboxylic acid groups makes it a versatile compound for various applications .

Properties

CAS No.

13672-05-4

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

5-oxo-3-propan-2-ylpyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C9H13NO5/c1-3(2)4-5(8(12)13)7(11)10-6(4)9(14)15/h3-6H,1-2H3,(H,10,11)(H,12,13)(H,14,15)

InChI Key

XKJNBGXNIAOMQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C(=O)NC1C(=O)O)C(=O)O

Origin of Product

United States

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